molecular formula C24H25BO2 B2355310 4,4,5,5-tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane CAS No. 1115023-84-1

4,4,5,5-tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B2355310
CAS No.: 1115023-84-1
M. Wt: 356.27
InChI Key: JVOFKEAEKBTFCW-UHFFFAOYSA-N
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Description

2-([1,1’:3’,1’'-Terphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a terphenyl group, which consists of three benzene rings connected in a linear arrangement. The compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Scientific Research Applications

2-([1,1’:3’,1’'-Terphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, some terphenyl compounds can be hazardous and cause irritation to the eyes, skin, and mucous membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’:3’,1’'-Terphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a terphenyl derivative with a boronic acid or boronic ester. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated terphenyl compound with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’:3’,1’'-Terphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

    Substitution: The boronic ester group can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under basic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can result in the formation of various functionalized terphenyl derivatives.

Mechanism of Action

The mechanism of action of 2-([1,1’:3’,1’'-Terphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecules. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl or amino groups, forming stable boronate esters. This interaction can modulate the activity of enzymes or other biological targets, making the compound useful in drug design and biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-([1,1’:3’,1’'-Terphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its boronic ester group, which imparts distinct reactivity and stability. This makes it a valuable reagent in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BO2/c1-23(2)24(3,4)27-25(26-23)22-15-9-14-21(17-22)20-13-8-12-19(16-20)18-10-6-5-7-11-18/h5-17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOFKEAEKBTFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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